N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide
Overview
Description
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a thiophene ring with a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable thiophene precursor with a halogenating agent.
Coupling Reaction: The final step involves coupling the substituted pyrazole with the thiophene ring in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share a similar 4-chlorobenzyl group but differ in the core structure.
4-chlorobenzylidenylmalononitrile: Contains the 4-chlorobenzyl group but has a different functional group arrangement.
Uniqueness
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-6-13(10-22-11)16(21)19-15-7-18-20(9-15)8-12-2-4-14(17)5-3-12/h2-7,9-10H,8H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVOMZQEJUETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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